An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-(chloromethyl)pyridine (CCMP) is a pivotal chlorinated pyridine (B92270) derivative, serving as a critical building block in the synthesis of a range of high-value chemical compounds. Its bifunctional nature, featuring a reactive chloromethyl group and a chloro-substituted pyridine ring, makes it an indispensable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties, structural details, established synthesis and purification protocols, and key applications of CCMP, with a particular focus on its role in the development of neonicotinoid insecticides.
Chemical Structure and Identification
2-Chloro-5-(chloromethyl)pyridine is a disubstituted pyridine ring. The molecule is nearly planar, though the chlorine atom of the chloromethyl group is slightly offset from the plane of the pyridine ring.[1] Its fundamental structural and identifying information is crucial for researchers and is summarized below.
| Identifier | Value |
| IUPAC Name | 2-chloro-5-(chloromethyl)pyridine |
| CAS Number | 70258-18-3[2] |
| Molecular Formula | C₆H₅Cl₂N[2] |
| SMILES | ClCC1=CN=C(Cl)C=C1 |
| InChI Key | SKCNYHLTRZIINA-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 2-Chloro-5-(chloromethyl)pyridine dictate its handling, storage, and reaction conditions. It is typically a white to light yellow solid under standard conditions and is soluble in many organic solvents but has limited solubility in water.[2]
| Property | Value | Source |
| Molecular Weight | 162.02 g/mol | [2] |
| Appearance | White or Colorless to Light yellow powder, crystals, or lump | Thermo Scientific |
| Melting Point | 37-42 °C | ChemicalBook |
| Boiling Point | 249.8 ± 25.0 °C at 760 mmHg | ChemSrc |
| Density | 1.3 ± 0.1 g/cm³ | ChemSrc |
| Flash Point | >110 °C (>230 °F) | ChemicalBook |
| Solubility | Insoluble in water; Soluble in DMSO and Methanol | ChemicalBook |
| Stability | Stable under normal temperatures and pressures. | ChemSrc |
Synthesis Protocols
Several synthetic routes to 2-Chloro-5-(chloromethyl)pyridine have been developed, primarily starting from 3-methylpyridine (B133936) (β-picoline) or its derivatives. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
General Synthesis Workflow
The most common industrial synthesis involves a two-step chlorination of 3-methylpyridine. This process is outlined in the workflow diagram below.
Experimental Protocol: Two-Step Chlorination of 3-Methylpyridine
This protocol is a generalized procedure based on common patent literature.[3]
Step 1: Synthesis of 2-Chloro-5-methylpyridine
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Reaction Setup: Charge a suitable reactor with 3-methylpyridine and water as the reaction medium.
-
Catalyst Addition: Introduce a catalyst suitable for ring chlorination.
-
Chlorination: While maintaining the temperature between 40-60 °C, introduce chlorine gas into the reaction mixture until the conversion of the starting material is complete, as monitored by Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the crude 2-chloro-5-methylpyridine. This typically involves phase separation and removal of the aqueous layer.
Step 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
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Reaction Setup: The crude 2-chloro-5-methylpyridine from the previous step is used as the starting material. The reaction can be run neat or in a suitable solvent.
-
Initiation: The reaction is initiated using a chemical initiator (e.g., AIBN) or by exposure to a UV light source.
-
Chlorination: Chlorine gas is bubbled through the reaction mixture while maintaining the temperature between 50-60 °C. The reaction progress is monitored by GC to track the formation of the desired product and minimize over-chlorination to 2-chloro-5-(dichloromethyl)pyridine.
-
Post-treatment: After the reaction reaches the desired conversion level, the crude product is obtained.
Alternative Synthesis: Cyclization Route
An alternative method involves the reaction of 2-chloro-2-chloromethyl-4-cyano-butanal with phosgene (B1210022) in toluene.[2]
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Reaction: 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyano-butanal is dissolved in 50 ml of toluene.
-
Reagent Addition: 33 g (1.1 eq.) of solid phosgene is added to the solution.
-
Conditions: The reaction mixture is stirred at 50°C for 5 hours.
-
Isolation: Upon completion, the mixture is cooled to facilitate crystallization, affording 2-chloro-5-chloromethylpyridine in high yield (97%).[2]
Purification and Analysis
High purity of 2-Chloro-5-(chloromethyl)pyridine is essential for its use in pharmaceutical and agrochemical synthesis.
Purification Protocol: Recrystallization/Distillation
-
Distillation: Crude product mixtures can be purified by vacuum distillation.[4] This is effective for separating the desired product from the starting material (2-chloro-5-methylpyridine) and the over-chlorinated by-product (2-chloro-5-dichloromethylpyridine).[5]
-
Recrystallization: For obtaining high-purity crystalline material, recrystallization is employed. While specific solvent systems are often proprietary, general principles suggest using a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Cooling the saturated solution then allows for the crystallization of the pure compound. A refining method involves dissolving the crude product in toluene, adding saturated HCl to precipitate the hydrochloride salt, separating the toluene, neutralizing the salt with a base, and then isolating the purified free base.[6] Crystals suitable for X-ray diffraction have been obtained by slow evaporation from an ethanol (B145695) solution.[1]
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is the primary method for monitoring reaction progress and assessing the purity of the final product.[4] A typical GC-MS analysis would involve a capillary column (e.g., DB-5ms) with helium or hydrogen as the carrier gas, a suitable temperature gradient to separate components, and a mass spectrometer for detection and identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for related compounds like 2-chloro-5-trichloromethylpyridine. A common setup uses a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection around 240 nm.[7]
Applications in Drug and Pesticide Development
2-Chloro-5-(chloromethyl)pyridine is not an active ingredient itself but a crucial intermediate. Its primary importance lies in its use for the synthesis of neonicotinoid insecticides, a major class of crop protection agents.
Synthesis of Neonicotinoids (e.g., Imidacloprid, Acetamiprid)
CCMP provides the essential 6-chloro-3-pyridylmethyl moiety found in many neonicotinoids. The chloromethyl group at the 5-position is a reactive electrophilic site that readily undergoes nucleophilic substitution. This allows for the coupling of the pyridine core to the various N-nitroimine, N-cyanoimine, or other heterocyclic fragments that complete the final insecticide structure.
Mechanism of Action of Neonicotinoid Insecticides
Neonicotinoids derived from CCMP are potent agonists of the insect nicotinic acetylcholine (B1216132) receptor (nAChR). Their mode of action is what provides their high efficacy and selectivity.
-
Binding: Neonicotinoids bind strongly to the insect nAChR, mimicking the natural neurotransmitter, acetylcholine (ACh).
-
Activation: This binding acts as a potent agonist, locking the associated ion channel in an open state.
-
Overstimulation: The open channel leads to an uncontrolled influx of sodium and calcium ions into the postsynaptic neuron, causing continuous and excessive nerve stimulation.
-
Blockage and Paralysis: Unlike ACh, which is quickly broken down by enzymes, the neonicotinoid is not easily removed. This persistent activation leads to a functional blockage of the receptor, preventing any further normal nerve signal transmission. The result is paralysis and, ultimately, the death of the insect.
The selectivity of neonicotinoids arises because they bind much more strongly to insect nAChRs than to their mammalian counterparts.
Safety and Handling
2-Chloro-5-(chloromethyl)pyridine is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: The compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract. It is toxic if swallowed or in contact with skin.
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, and bases.
-
Personal Protective Equipment (PPE): When handling, chemical safety goggles, protective gloves, and appropriate protective clothing are mandatory. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container should be kept tightly closed. Some suppliers recommend refrigerated storage (0-10°C) under an inert atmosphere.[5]
Conclusion
2-Chloro-5-(chloromethyl)pyridine is a cornerstone intermediate for modern agrochemistry and has applications in pharmaceutical synthesis. Its well-defined chemical properties and versatile reactivity allow for its efficient incorporation into complex molecular structures, most notably the highly effective neonicotinoid class of insecticides. A thorough understanding of its synthesis, purification, and handling is essential for researchers and professionals working to develop new chemical entities in crop protection and drug discovery.
References
- 1. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 6. 2-chloro-5-chloromethyl pyridine refining method (2010) | Guangcai Xue | 10 Citations [scispace.com]
- 7. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
